2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-((phenylamino)methylene)-, (Z)-
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Overview
Description
2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-((phenylamino)methylene)-, (Z)- is a chemical compound with the molecular formula C15H12N2O2 and a molecular weight of 252.268 g/mol . This compound is known for its unique structure, which includes an indole core substituted with a phenylamino group and a hydroxy group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-((phenylamino)methylene)-, (Z)- typically involves the condensation of 5-hydroxyindole-2-one with phenylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method often employs automated systems to control reaction parameters, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-((phenylamino)methylene)-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenylamino group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and solvents like dichloromethane (CH2Cl2).
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted indole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-((phenylamino)methylene)-, (Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-((phenylamino)methylene)-, (Z)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Properties
CAS No. |
159212-44-9 |
---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
3-(phenyliminomethyl)-1H-indole-2,5-diol |
InChI |
InChI=1S/C15H12N2O2/c18-11-6-7-14-12(8-11)13(15(19)17-14)9-16-10-4-2-1-3-5-10/h1-9,17-19H |
InChI Key |
OLUCBLJPXZFIPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(NC3=C2C=C(C=C3)O)O |
Origin of Product |
United States |
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